molecular formula C10H19NO5 B6156624 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid CAS No. 2228309-10-0

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid

Cat. No. B6156624
CAS RN: 2228309-10-0
M. Wt: 233.3
InChI Key:
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Description

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid, also known as TBHB, is a synthetic molecule composed of four carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. It is a carboxylic acid derivative and is commonly used in biochemistry and organic chemistry. TBHB is a versatile molecule with a wide range of applications in research and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TBHB.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is used in a variety of scientific research applications. It is used in the synthesis of peptides, proteins, and other organic molecules. It is also used in the synthesis of pharmaceuticals and other drugs. Additionally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is used in the synthesis of lipids and other biomolecules.

Mechanism of Action

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid acts as an acid-base catalyst in biochemical reactions. It has been shown to catalyze the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of peptides. Additionally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid has been shown to catalyze the formation of amides from carboxylic acids and amines.
Biochemical and Physiological Effects
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid has also been shown to inhibit the enzyme thrombin, which is involved in the clotting of blood.

Advantages and Limitations for Lab Experiments

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is a versatile molecule that has a wide range of applications in research and biochemistry. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is not toxic and has low levels of reactivity, making it safe to use in laboratory experiments. However, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is not soluble in organic solvents, and it is not stable in basic solutions.

Future Directions

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid has a wide range of potential applications in biochemistry and research. One potential application is in the synthesis of peptides and proteins. Additionally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid could be used as a catalyst in the synthesis of pharmaceuticals and other drugs. Additionally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid could be used in the synthesis of lipids and other biomolecules. Finally, 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid could be used in the synthesis of organic molecules and in the synthesis of polymers and plastics.

Synthesis Methods

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with hydroxylamine hydrochloride, followed by the addition of carboxylic acid. This reaction is typically conducted in an aqueous solution of sodium hydroxide at a temperature of around 80°C. Other methods include the reaction of tert-butyl alcohol with hydroxylamine hydrochloride, followed by the addition of a carboxylic acid, and the reaction of tert-butyl alcohol with an ester of hydroxylamine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid' involves the protection of the amine group, followed by the synthesis of the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "tert-butyl 2-hydroxy-2-methylbutanoate", "ammonia", "di-tert-butyl dicarbonate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium bicarbonate" ], "Reaction": [ "The first step involves the protection of the amine group in ammonia using di-tert-butyl dicarbonate to form the protected amine.", "The protected amine is then reacted with tert-butyl 2-hydroxy-2-methylbutanoate in the presence of sodium hydroxide to form the corresponding amide.", "The tert-butyl protecting group is then removed using hydrochloric acid to form the carboxylic acid.", "The product is then purified using a combination of water and ethyl acetate, followed by treatment with sodium bicarbonate to remove any remaining acid impurities." ] }

CAS RN

2228309-10-0

Product Name

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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